molecular formula C13H10F2O B6373248 3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol CAS No. 1261964-15-1

3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol

Cat. No.: B6373248
CAS No.: 1261964-15-1
M. Wt: 220.21 g/mol
InChI Key: ZJXHVTTWKNXAAT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol is an organic compound with a complex structure featuring two fluorine atoms and a methyl group attached to a phenol ring

Preparation Methods

The synthesis of 3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methylphenylboronic acid with a suitable fluorinated phenol derivative under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

3-Fluoro-5-(3-fluoro-4-methylphenyl)phenol can be compared with other fluorinated phenols, such as:

Properties

IUPAC Name

3-fluoro-5-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)15)10-4-11(14)7-12(16)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXHVTTWKNXAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684175
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-15-1
Record name 3',5-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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